molecular formula C16H13BrN2O4S B8701568 methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate

methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate

Cat. No. B8701568
M. Wt: 409.3 g/mol
InChI Key: KQRQRKGFFFHTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C16H13BrN2O4S and its molecular weight is 409.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate

Molecular Formula

C16H13BrN2O4S

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carboxylate

InChI

InChI=1S/C16H13BrN2O4S/c1-10-3-5-12(6-4-10)24(21,22)19-15-8-11(17)7-13(16(20)23-2)14(15)9-18-19/h3-9H,1-2H3

InChI Key

KQRQRKGFFFHTJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.289 g, 32.2 mmol) was added portion wise to a solution of methyl 6-bromo-1H-indazole-4-carboxylate (4.11 g, 16.11 mmol) in N,N-dimethylformamide (50 ml) at 0° C. The dark orange mixture was stirred at 0° C. for 10 mins, then treated with 4-methylbenzenesulfonyl chloride (3.38 g, 17.72 mmol). The resultant pale cream mixture was stirred for 30 mins at 0° C. then poured into water (1000 ml). The cream precipitate was filtered off under vacuum and dried in the vacuum oven at 50° C. for 18 h to give the title compound as a yellow solid (5.51 g).
Quantity
1.289 g
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

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